2,3-Dichloropropanal
Overview
Description
2,3-Dichloropropanal is an organic compound with the molecular formula C₃H₄Cl₂O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the propionaldehyde structure. This compound is known for its reactivity and is used in various chemical processes and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloropropanal can be synthesized through several methods. One common approach involves the chlorination of propionaldehyde. This reaction typically requires the presence of chlorine gas and a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,3-dichloropropanol, typically using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) under basic conditions.
Major Products Formed
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloropropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential use in developing new therapeutic agents is ongoing.
Mechanism of Action
The mechanism of action of 2,3-Dichloropropanal involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity is due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2,3-Dichloropropionic acid: An oxidized form of 2,3-Dichloropropanal.
1,2,3-Trichloropropane: Contains an additional chlorine atom and is used in different applications.
Uniqueness
This compound is unique due to its specific reactivity profile, particularly its ability to undergo selective chlorination and its use as an intermediate in various chemical syntheses. Its aldehyde group makes it a versatile compound for further chemical modifications .
Properties
IUPAC Name |
2,3-dichloropropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKUJREXIKAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906137 | |
Record name | 2,3-Dichloropropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10140-89-3 | |
Record name | 2,3-Dichloropropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10140-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloropropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROPROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2J64S05F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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